4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Description
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a donor-acceptor (D-A) type small molecule featuring a benzo[c][1,2,5]thiadiazole (BTD) core substituted at the 4,7-positions with 5-bromo-4-dodecylthiophen-2-yl groups. The BTD core is electron-deficient, enabling strong intramolecular charge transfer (ICT) when paired with electron-rich thiophene derivatives. The bromine atoms at the 5-position of the thiophene units facilitate further cross-coupling reactions, making this compound a key intermediate in synthesizing conjugated polymers for organic electronics. The dodecyl chains enhance solubility and processability while influencing thin-film morphology .
Synthesis: The compound is typically synthesized via Stille or Suzuki coupling reactions. For example, 4,7-dibromobenzo[c][1,2,5]thiadiazole is reacted with 5-bromo-4-dodecylthiophen-2-yl stannane or boronic acid derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and additives like pivalic acid and potassium carbonate. Subsequent bromination steps may be employed to introduce bromine at specific positions .
Applications: This molecule is widely used in polymer solar cells (PSCs) and organic thin-film transistors (OTFTs) due to its tunable bandgap, strong absorption in the visible-near-infrared region, and efficient charge transport properties. Its derivatives exhibit power conversion efficiencies (PCEs) exceeding 8% in PSCs .
Properties
IUPAC Name |
4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(43-37(29)39)31-25-26-32(36-35(31)41-45-42-36)34-28-30(38(40)44-34)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMZIVKXDPTWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Br2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732493 | |
| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179993-72-6 | |
| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling Reaction
The core synthetic approach to 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c]thiadiazole involves the coupling of 4,7-dibromo-2,1,3-benzothiadiazole with 5-bromo-4-dodecylthiophene . This reaction is typically catalyzed by palladium complexes (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3). Common solvents include dimethylformamide (DMF) or toluene , which facilitate the reaction under elevated temperatures.
- The palladium catalyst promotes the formation of carbon-carbon bonds between the benzothiadiazole core and the thiophene units.
- The base deprotonates intermediates to drive the coupling to completion.
- Reaction temperatures range from 80°C to 120°C, with reaction times varying from several hours to overnight to ensure high conversion.
Bromination Step
Selective bromination of the thiophene rings is achieved using N-bromosuccinimide (NBS) . This step is often performed after the initial coupling or on precursor thiophene derivatives.
- The bromination is carried out in a solvent mixture such as chloroform and acetic acid at low temperature (0°C) to control regioselectivity.
- The reaction mixture is stirred at room temperature overnight.
- The reaction is quenched with a reducing agent like sodium sulfite (Na2SO3) to neutralize excess bromine.
- The product is then extracted with dichloromethane (DCM) and purified by silica gel column chromatography.
Purification
- The crude product is purified by column chromatography, typically using silica gel.
- Elution solvents are chosen to optimize separation, often a gradient of hexane and ethyl acetate.
- The purified compound is obtained as a solid with yields typically in the range of 85-90%.
Detailed Research Findings and Data
NMR and Mass Spectrometry Data
| Parameter | Data (Example for 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c]thiadiazole) |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.75 (s, 2H, aromatic protons), 7.71 (d, 2H), 2.63 (t, 4H, alkyl chain α-CH2), 1.68-1.63 (m, 4H), 1.36-1.26 (m, 36H), 0.88 (t, 6H, terminal CH3) |
| 13C NMR (100 MHz, CDCl3) | Signals at 152.2, 143.1, 138.5, 128.1, 125.3, 124.8, 111.6 ppm (aromatic carbons), 32.0 to 14.1 ppm (alkyl chain carbons) |
| Mass Spectrometry (MALDI-TOF) | m/z 794.18 (M+) consistent with molecular weight |
Yield and Purity
- Typical isolated yields after purification are around 87% for the dodecyl-substituted compound.
- Purity is confirmed to be above 98% by chromatographic and spectroscopic methods.
Industrial Scale Considerations
Industrial synthesis follows the same palladium-catalyzed coupling and bromination steps but involves:
- Larger reactors with precise temperature and atmosphere control.
- High-purity reagents and solvents to minimize side reactions.
- Continuous monitoring of reaction progress via HPLC or GC-MS.
- Optimization of reaction times and catalyst loading to maximize yield and minimize cost.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Coupling Reaction | 4,7-Dibromo-2,1,3-benzothiadiazole, 5-bromo-4-dodecylthiophene, Pd catalyst, K2CO3, DMF or toluene, 80-120°C, several hours | Formation of bis-thiophene-substituted benzothiadiazole core |
| Bromination | N-Bromosuccinimide (NBS), CHCl3/AcOH, 0°C to RT, overnight | Selective bromination on thiophene rings |
| Quenching and Extraction | 2 M Na2SO3 solution, DCM extraction | Neutralization of excess bromine, isolation |
| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Pure solid product, 85-90% yield |
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form larger conjugated systems, which are useful in the synthesis of organic semiconductors.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates and drive reactions to completion.
Major Products
The major products formed from these reactions include various substituted derivatives and extended conjugated systems, which are valuable in the development of organic electronic materials .
Scientific Research Applications
Organic Electronics
Organic Field Effect Transistors (OFETs)
The compound has been studied for its application in OFETs due to its excellent charge transport properties. Its structure allows for effective π-π stacking, which enhances electron mobility. Research indicates that devices fabricated with BT-2Th12Br exhibit high on/off current ratios and improved stability under ambient conditions .
Organic Photodetectors
BT-2Th12Br has also been utilized in organic photodetectors. Its ability to absorb light efficiently across a broad spectrum makes it suitable for converting light into electrical signals. Studies show that photodetectors incorporating this compound demonstrate high sensitivity and fast response times, making them ideal for applications in imaging and sensing technologies .
Photovoltaic Applications
Organic Photovoltaics (OPVs)
In the realm of renewable energy, BT-2Th12Br serves as an active layer material in OPVs. Its favorable energy level alignment and light absorption characteristics contribute to enhanced power conversion efficiencies. Recent advancements have reported efficiencies exceeding 10% when combined with complementary materials such as fullerene derivatives .
Case Study: Efficiency Improvement
A study published in a leading journal demonstrated that blending BT-2Th12Br with specific electron acceptors resulted in a significant increase in device performance. The optimized blend showed a power conversion efficiency of 11.5%, attributed to improved exciton dissociation and charge transport dynamics .
Materials Science
Nanocomposites
The incorporation of BT-2Th12Br into polymer matrices has led to the development of novel nanocomposites with enhanced mechanical and thermal properties. These composites are being explored for use in flexible electronics and lightweight structural applications .
Case Study: Mechanical Properties Enhancement
Research indicated that adding BT-2Th12Br to polystyrene matrices improved tensile strength by over 30% compared to pure polystyrene. This enhancement is linked to the strong interactions between the polymer chains and the thiadiazole groups within BT-2Th12Br, promoting better load transfer during mechanical stress.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Electronics | OFETs | High electron mobility; stable performance |
| Organic Photodetectors | High sensitivity; fast response | |
| Photovoltaics | OPVs | Power conversion efficiency >10% |
| Materials Science | Nanocomposites | Enhanced mechanical properties |
This compound's unique characteristics make it a valuable subject of study across multiple scientific disciplines, indicating a promising future in both research and practical applications.References:
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in electron transfer processes. The presence of bromine atoms and the thiophene rings facilitate the formation of stable radical intermediates, which are crucial in the conduction of electricity in organic semiconductors. The molecular targets include the electron transport layers in devices like OLEDs and OPVs .
Comparison with Similar Compounds
The structural and functional properties of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole can be compared to analogous BTD-based compounds with variations in substituents, alkyl chains, and heteroatoms. Key comparisons are summarized below:
Alkyl Chain Length Variations
Insights :
- Longer alkyl chains (e.g., dodecyl vs. hexyl) improve solubility and film-forming properties but may reduce charge carrier mobility due to increased steric hindrance .
- Bromine substitution enables further functionalization (e.g., copolymerization), critical for tailoring optoelectronic properties .
Heteroatom Substitution
Insights :
- Selenium substitution (BSeD) narrows the bandgap and red-shifts absorption, beneficial for near-infrared applications .
- Fluorination increases electron deficiency, lowering HOMO levels and enhancing photovoltaic performance .
Donor Unit Modifications
Insights :
- Extended donor units (e.g., bithiophene, EDOT) enhance conjugation, red-shift absorption, and improve charge transport .
- EDOT-based derivatives exhibit superior conductivity, making them suitable for dynamic optoelectronic applications .
Performance in Polymer Solar Cells
Insights :
Biological Activity
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (commonly referred to as BT-2Th12Br) is a complex organic compound notable for its applications in organic electronics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C38H54Br2N2S3
- Molecular Weight : 794.85 g/mol
- CAS Number : 1179993-72-6
The compound features a unique structural arrangement that includes brominated thiophene units and a benzo[c][1,2,5]thiadiazole core. This architecture contributes to its electronic properties, making it suitable for applications in organic photovoltaics and thin-film transistors.
Electron Transfer in Photovoltaics
The primary biological activity of BT-2Th12Br is observed in its role as an electron acceptor in polymer solar cells. It facilitates electron transfer from donor materials during the energy conversion process, enhancing the efficiency of solar energy harvesting. This mechanism is crucial for the development of sustainable energy technologies.
Cellular Effects
Research indicates that BT-2Th12Br influences cellular functions by modulating signaling pathways and gene expression. Its interaction with biomolecules can enhance or inhibit various cellular processes, which may have implications for both therapeutic applications and toxicological assessments .
Biochemical Analysis
A study on the biochemical properties of BT-2Th12Br revealed that it participates in electron transport chains within cells. The compound's stability and degradation rates were assessed over time, indicating significant temporal effects on cellular function.
Toxicological Studies
Toxicological evaluations have been conducted to determine the safety profile of BT-2Th12Br. Acute oral toxicity tests following OECD guidelines indicated that monitoring for signs of toxicity is essential when assessing new compounds in this category .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole | C14H6Br2N2S3 | Lacks dodecyl chains; lower solubility |
| 4,7-Dibromo-2,1,3-benzothiadiazole | C14H8Br2N2S3 | Precursor; different electronic properties |
BT-2Th12Br stands out due to its long alkyl chains which enhance solubility and processing capabilities in organic solvents compared to other similar compounds.
Application in Organic Electronics
Several studies have highlighted the effectiveness of BT-2Th12Br in enhancing the performance of organic solar cells. For instance, research demonstrated that incorporating this compound into photovoltaic devices significantly improved charge separation and overall efficiency compared to devices lacking such electron acceptors .
Potential Therapeutic Applications
Emerging research suggests that compounds like BT-2Th12Br could be explored for therapeutic purposes due to their ability to modulate cellular activities. Further investigations are required to elucidate specific pathways influenced by this compound and its potential applications in drug development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via microwave-assisted Stille coupling between 4,7-dibromobenzo[c][1,2,5]thiadiazole and stannylated thiophene derivatives. Key variables include:
- Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like P(t-Bu)₃ for enhanced reactivity .
- Solvent : High-boiling solvents (e.g., toluene or chlorobenzene) improve solubility and coupling efficiency .
- Reaction time : Microwave conditions (e.g., 150°C, 30 min) significantly reduce polymerization side reactions compared to traditional heating .
- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted brominated precursors .
Example Optimization Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, toluene, 24h | 62 | 95 | |
| Microwave, Pd₂(dba)₃ | 78 | 98 |
Q. Which characterization techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromine substitution and alkyl chain integration. Peaks at δ 4.97 ppm (methylene protons) and δ 153.8 ppm (thiadiazole carbons) are diagnostic .
- HPLC : Purity >98% is achievable using reverse-phase C18 columns with THF/water mobile phases .
- Mass Spectrometry : High-resolution MALDI-TOF validates molecular weight (e.g., m/z 1019.28 for C₅₄H₈₆Br₂N₂S₃) .
- Elemental Analysis : Matches calculated C/H/N/S/Br ratios within 0.3% error .
Advanced Research Questions
Q. How can computational methods like DFT guide derivative design for enhanced optoelectronic properties?
- Bandgap Engineering : DFT calculations predict HOMO/LUMO levels by analyzing electron-withdrawing (thiadiazole) and donating (thiophene) moieties. Fluorination of the benzothiadiazole core lowers LUMO by 0.3–0.5 eV, enhancing electron affinity .
- Charge Transfer Analysis : Molecular dynamics simulations model alkyl chain effects on π-π stacking distances (optimal <3.8 Å for high charge mobility) .
- Thermal Stability : Gibbs free energy calculations correlate with experimental TGA data to predict decomposition pathways .
Q. What strategies address discrepancies in photovoltaic performance across studies?
Conflicting power conversion efficiencies (PCEs) in polymer solar cells (e.g., 3.5–5.5% ) arise from:
- Morphological Variability : Use grazing-incidence X-ray scattering (GIWAXS) to correlate alkyl chain length (C8 vs. C12) with crystallinity and phase separation .
- Solvent Additives : 1,8-Diiodooctane improves film homogeneity, reducing exciton recombination .
- Ternary Blending : Adding 10% BTF (a fluorinated derivative) as a second acceptor increases PCE by 15% via Förster resonance energy transfer (FRET) .
Q. How do alkyl chain modifications impact aggregation behavior in thin-film devices?
- Side-Chain Length : Longer dodecyl chains (C12) reduce crystallinity but enhance solution processability, while shorter octyl chains (C8) improve charge mobility at the cost of film roughness .
- Branching : 2-Octyldodecyl groups suppress interchain aggregation, reducing exciton quenching in OLEDs . Aggregation Analysis Table :
| Alkyl Chain | Crystallinity (GIWAXS) | Hole Mobility (cm²/Vs) |
|---|---|---|
| 2-Octyldodecyl (C12) | Low | 2.1 × 10⁻³ |
| 2-Hexyldecyl (C10) | Moderate | 5.3 × 10⁻³ |
Q. How to resolve conflicting spectroscopic data in donor-acceptor systems?
Discrepancies in UV-Vis/PL spectra (e.g., solvent-polarity-dependent emission ) require:
- Solvent Screening : Polar solvents (DCM) stabilize charge-transfer states, redshift emission by 40–60 nm vs. nonpolar toluene .
- Oxygen Sensitivity : Deoxygenation increases PLQY from 12% to 37% by inhibiting triplet-state quenching .
- Solid-State vs. Solution : Intermolecular H-bonding in crystals reduces vibrational quenching, enhancing quantum yields by 20% .
Methodological Best Practices
- Controlled Atmosphere Synthesis : Use Schlenk lines for oxygen-sensitive Stille couplings to prevent Pd catalyst deactivation .
- Batch Consistency : Standardize alkyl chain purity (>99%) via preparatory HPLC to minimize batch-to-batch variability .
- Data Reprodubility : Report solvent dielectric constants and excitation wavelengths when publishing optoelectronic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
